4-Fluorocuban-1-amine

Description

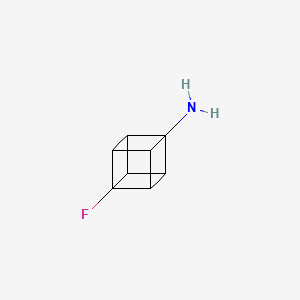

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FN |

|---|---|

Molecular Weight |

137.15 g/mol |

IUPAC Name |

4-fluorocuban-1-amine |

InChI |

InChI=1S/C8H8FN/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6H,10H2 |

InChI Key |

RKVGEDJDMZPBCE-UHFFFAOYSA-N |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)F)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Fluorocuban 1 Amine

Reactivity Profiles of the Amino Functionality in the Cubane (B1203433) Context

The amino group attached to a bridgehead carbon of the cubane cage exhibits reactivity that is analogous in type to other primary aliphatic amines, but is modulated by the specific stereoelectronic properties of the cubane system. The exocyclic C–N bond has a higher s-character than in typical acyclic amines, which influences its basicity and nucleophilicity.

The lone pair of electrons on the nitrogen atom of 4-Fluorocuban-1-amine allows it to act as a nucleophile. It can undergo alkylation reactions with various electrophiles, such as alkyl halides, though the reaction rates and yields can be influenced by the steric bulk of the cubane cage. imsa.edunih.gov The reaction typically proceeds via a standard SN2 mechanism. nih.gov

Due to the tendency of primary amines to undergo multiple alkylations, careful control of reaction conditions is often necessary to selectively obtain the mono-alkylated product. nih.gov Using a large excess of the amine relative to the alkylating agent can favor mono-alkylation. Alternatively, reductive amination provides a more controlled route to N-alkylation.

| Alkylating Agent | Reaction Type | Typical Conditions | Product |

|---|---|---|---|

| Methyl Iodide | Direct Alkylation | K₂CO₃, Acetonitrile, RT | N-Methyl-4-fluorocuban-1-amine |

| Benzyl Bromide | Direct Alkylation | Et₃N, THF, 50 °C | N-Benzyl-4-fluorocuban-1-amine |

| Acetone (with reducing agent) | Reductive Amination | NaBH(OAc)₃, Dichloroethane, RT | N-Isopropyl-4-fluorocuban-1-amine |

As a primary amine, this compound is expected to react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. wikipedia.orgnih.gov This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org

The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. wikipedia.org The stability of the resulting imine is influenced by the nature of the substituents on both the cubane and the former carbonyl moiety.

| Carbonyl Compound | Catalyst | Conditions | Expected Imine Product |

|---|---|---|---|

| Benzaldehyde | p-Toluenesulfonic acid | Toluene, Dean-Stark trap, Reflux | N-(Phenylmethylene)-4-fluorocuban-1-amine |

| Cyclohexanone | Acetic Acid | Methanol, Reflux | N-(Cyclohexylidene)-4-fluorocuban-1-amine |

| Acetophenone | TiCl₄ | Dichloromethane, 0 °C to RT | N-(1-Phenylethylidene)-4-fluorocuban-1-amine |

The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, is a foundational reaction in organic chemistry. askfilo.comdoubtnut.comextramarks.com For primary aromatic amines, this diazotization reaction yields relatively stable diazonium salts. organic-chemistry.org However, for primary aliphatic amines, the resulting alkyldiazonium salts are generally highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. organic-chemistry.org

Given the bridgehead position of the amino group on the cubane skeleton, the formation of a cubyl cation is anticipated upon diazotization. The stability of bridgehead carbocations is notoriously low, and the high strain of the cubane cage would further destabilize such an intermediate. Consequently, the 4-fluorocubyldiazonium salt is expected to be extremely labile. whiterose.ac.ukresearchgate.netucl.ac.uk The decomposition of this intermediate would likely lead to a mixture of products resulting from trapping of the carbocation by solvent or other nucleophiles present in the medium.

Chemical Transformations Involving the Fluorine Substituent on the Cubane Ring

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. stackexchange.com Its reactivity on the cubane scaffold is further complicated by its location at a bridgehead carbon.

Activation of C-F bonds is a challenging but active area of research, often requiring transition metal catalysts or harsh reaction conditions. nih.govchem8.orgmdpi.com For fluoroaromatics, methods involving oxidative addition to low-valent metal centers are known. nih.gov However, the C(sp³)–F bond at a bridgehead position, as in this compound, presents a significant challenge due to the steric hindrance and the geometry of the cubane cage, which is ill-suited for typical oxidative addition pathways.

Research on perfluorocubane (C₈F₈) has shown that the molecule can act as a potent electron acceptor, indicating that the C-F σ* orbitals are low in energy. researchgate.netwikipedia.org This suggests that functionalization might be possible through reductive pathways. However, selective activation of a single C-F bond in the presence of an amino group would require carefully designed catalytic systems that can differentiate between the two functionalities.

Nucleophilic substitution at a saturated carbon center typically proceeds via either an SN1 or SN2 mechanism. Both pathways are highly disfavored at a bridgehead carbon of a rigid, strained system like cubane.

SN1 Pathway: This mechanism requires the formation of a carbocation intermediate. A cubyl cation at the bridgehead is highly destabilized due to the geometric constraints of the cage, which prevent the cation from adopting the preferred planar geometry.

SN2 Pathway: This mechanism involves backside attack by a nucleophile. For a cubane derivative, the inside of the cage is completely inaccessible, making backside attack impossible.

Therefore, classical nucleophilic substitution of the fluorine atom in this compound is not considered a viable reaction pathway. researchgate.net Alternative, non-classical pathways would need to be explored for such a transformation, but these remain largely hypothetical for this specific molecular framework.

Reactions of the Cubane Carbon Framework Influenced by Fluorine and Amino Substituents

The presence of both a fluorine and an amino group on the cubane skeleton significantly influences the reactivity of the cage itself. The high s-character of the exocyclic C-C bonds of cubane makes it susceptible to reactions that are not typical for other saturated hydrocarbons. The electronic properties of the substituents at the 1 and 4 positions play a crucial role in modulating this reactivity.

Cubylamines, in general, are known to undergo ring-opening reactions, a process initiated by the lone pair of electrons on the nitrogen atom interacting with the strained cubane framework ic.ac.uk. This electron-donating effect can facilitate the cleavage of one of the cage's carbon-carbon bonds. However, the stability of cubylamines increases significantly upon protonation, forming ammonium salts which are quite stable ic.ac.uk.

Conversely, the introduction of fluorine, a highly electronegative atom, has a stabilizing effect on the cubane cage due to inductive electron withdrawal. This effect is consistent with Bent's rule, which suggests that orbitals with more s-character will be directed towards more electropositive substituents total-synthesis.com. In this compound, the fluorine atom would increase the s-character of the C-F bond, leading to a corresponding increase in the p-character of the orbitals forming the cage, which could subtly alter bond lengths and angles.

The combined effect of the amino and fluoro groups in this compound is a balance between the destabilizing, electron-donating nature of the amine and the stabilizing, electron-withdrawing nature of the fluorine. It is plausible that the fluorine atom at the 4-position mitigates the tendency of the amino group at the 1-position to induce ring-opening, leading to a more stable framework compared to cubylamine itself.

Reactions involving the cubane framework of this compound are likely to be influenced by this electronic push-pull system. For instance, reactions that proceed through a cationic intermediate at a bridgehead carbon would be affected. The amino group would destabilize a cation at the adjacent C2 position, while the fluorine's inductive effect would be felt throughout the cage.

Table 1: Predicted Influence of Substituents on Cubane Framework Reactivity

| Substituent Effect | Influence on Cubane Core | Predicted Outcome for this compound |

| Amino Group (Electron Donating) | Can initiate ring-opening reactions via electron donation into the cage framework. ic.ac.uk | Tendency for ring-opening is present but may be attenuated by the fluorine substituent. |

| Fluorine Atom (Electron Withdrawing) | Inductively stabilizes the cage structure. total-synthesis.com | Increased overall stability of the cubane framework compared to unsubstituted cubylamine. |

| Combined Effect | A push-pull electronic system across the rigid cage. | Modulated reactivity, potentially allowing for selective functionalization under specific conditions. |

Detailed Mechanistic Investigations of this compound Transformations

Ring-Opening Reactions: The ring-opening of cubylamines is thought to proceed via a mechanism where the nitrogen lone pair assists in the cleavage of a C-C bond, leading to a more stable, less strained structure ic.ac.uk. In the presence of an electron-accepting group at the C2 position, this process is significantly accelerated, often to the point where the substituted cubylamine cannot be isolated ic.ac.uk. For this compound, the fluorine at the 4-position is not in an ortho position relative to the amine. Therefore, a dramatic acceleration of ring-opening is not expected. However, the inductive effect of the fluorine could influence the regioselectivity of bond cleavage if ring-opening were induced under harsh conditions.

C-N Bond Formation and Derivatization: The synthesis of aminated cubanes can be achieved through methods like the Curtius rearrangement or, more recently, through copper-photoredox-catalyzed decarboxylative amination of cubane carboxylic acids princeton.edu. These methods provide access to the aminocubane core. Derivatization of the amino group in this compound would likely follow standard amine chemistry, such as acylation, alkylation, and sulfonylation. The reactivity of the amine would be somewhat attenuated by the electron-withdrawing effect of the fluorinated cubane cage.

Mechanisms involving Radical Intermediates: The cubyl radical is a key intermediate in many functionalization reactions. For instance, copper-mediated cross-coupling reactions proceed through the formation of a cubyl radical princeton.edu. The stability and reactivity of a 4-fluorocubyl-1-aminyl radical or a radical at another position on the this compound framework would be influenced by both substituents. The fluorine atom is known to stabilize radicals on adjacent carbons, while the amino group's effect would depend on the position of the radical.

Table 2: Plausible Mechanistic Pathways for this compound

| Transformation | Proposed Mechanistic Steps | Key Intermediates | Influence of Substituents |

| Acid-catalyzed Ring Opening | 1. Protonation of the amino group. 2. Nucleophilic attack on a cage carbon. 3. C-C bond cleavage. | Protonated aminocubane, carbocationic species. | The fluorine atom would destabilize any developing positive charge on the cage, potentially hindering the reaction. |

| Acylation of the Amino Group | 1. Nucleophilic attack of the amine on the acylating agent. 2. Elimination of the leaving group. | Tetrahedral intermediate. | The electron-withdrawing cubane cage would slightly decrease the nucleophilicity of the amine. |

| Radical Functionalization of the Cage | 1. Generation of a cubyl radical. 2. Radical addition or cross-coupling. | Cubyl radical. | The fluorine and amino groups would influence the stability and regioselectivity of radical formation. |

Computational and Theoretical Investigations of 4 Fluorocuban 1 Amine

Electronic Structure, Bonding Characteristics, and Orbital Interactions of Fluorinated Aminocubanes

The electronic structure of 4-Fluorocuban-1-amine is fundamentally dictated by the σ-bonds of the cubane (B1203433) cage, which are localized two-center two-electron (2c-2e) bonds responsible for the molecule's structural stabilization. rsc.org The introduction of a fluorine atom and an amino group at the 1 and 4 positions, respectively, significantly perturbs the electron density distribution of the cubane framework.

The highly electronegative fluorine atom induces a notable polarization of the C-F bond, drawing electron density away from the attached carbon atom. This inductive effect can influence the entire cubane cage to some extent. Computational studies on perfluorocubane (C8F8) have shown that the lowest unoccupied molecular orbital (LUMO) is composed of C-F σ* antibonding orbitals that overlap at the center of the cube, highlighting the electron-accepting potential of fluorinated cubanes. researchgate.net

Conversely, the amino group acts as an electron-donating group through the nitrogen lone pair. This donation of electron density into the cubane sigma framework would locally increase the electron density around the C1 carbon and, to a lesser extent, the adjacent carbons. Natural Bond Orbital (NBO) analysis is a key computational tool to quantify these donor-acceptor interactions and the resulting charge distribution. fluorine1.ru

A hypothetical representation of the charge distribution in this compound is presented in the table below, based on general principles of substituent effects.

| Atom/Group | Expected Partial Charge | Influence on Electronic Structure |

| Amino Group (-NH2) | δ+ on H, δ- on N | Electron-donating |

| Fluorine Atom (-F) | δ- | Electron-withdrawing |

| Cubane Cage | Non-uniform distribution | Influenced by substituents |

Quantum Chemical Calculations of Strain Energy and Thermochemical Stability of Substituted Cubane Systems

The high strain energy of the cubane skeleton is its most defining feature. Quantum chemical calculations, particularly using density functional theory (DFT) methods like B3LYP, are instrumental in quantifying this strain. nih.gov Homodesmotic and isodesmotic reactions are computational schemes designed to calculate the strain energies of cyclic molecules by comparing them to strain-free reference compounds. nih.gov

In this compound, the small size of the fluorine and amino groups suggests that steric contributions to changes in strain energy would be minimal. The electronic effects are therefore likely to be the dominant factor. The electron-withdrawing fluorine and electron-donating amino group will have competing influences on the C-C bond electron densities. Detailed DFT calculations are necessary to predict the net effect on the strain energy.

The thermochemical stability of this compound is intrinsically linked to its strain energy. A higher strain energy generally implies lower thermodynamic stability. The heat of formation is a key descriptor of thermochemical stability and can be accurately calculated using high-level computational methods.

The following table provides a comparative overview of the strain energies of cubane and some of its derivatives from the literature to contextualize the expected values for this compound.

| Compound | Substituents | Computational Method | Calculated Strain Energy (kcal/mol) |

| Cubane | -H | DFT-B3LYP/6-31G | 169.13 nih.gov |

| Octanitrocubane | 8 x -NO2 | DFT-B3LYP/6-31G | 257.20 nih.gov |

| Octaazidocubane | 8 x -N3 | DFT-B3LYP/6-31G* | 166.48 nih.gov |

Frontier Molecular Orbital Theory Applied to Reactivity Prediction and Reaction Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's propensity to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.comyoutube.com

For this compound, the HOMO is expected to be largely localized on the electron-rich amino group, specifically the nitrogen lone pair. This would make the amino group the primary site for electrophilic attack, such as protonation. The electron-donating nature of the amino group will raise the energy of the HOMO, making the molecule a better nucleophile compared to unsubstituted cubane.

The LUMO, on the other hand, will be influenced by the electron-withdrawing fluorine atom. It is anticipated that the LUMO will have significant contributions from the σ* orbital of the C-F bond. researchgate.net A lower LUMO energy would render the carbon atom attached to the fluorine susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of the kinetic stability of the molecule. A large HOMO-LUMO gap generally corresponds to high stability and low reactivity, while a smaller gap suggests higher reactivity. The opposing electronic nature of the amino and fluoro substituents in this compound likely results in a smaller HOMO-LUMO gap compared to unsubstituted cubane, suggesting enhanced reactivity.

| Molecular Orbital | Expected Location of High Orbital Density | Predicted Reactivity |

| HOMO | Amino Group (-NH2) | Nucleophilic/Basic site |

| LUMO | Carbon-Fluorine Bond (C-F) | Electrophilic site for nucleophilic substitution |

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational modeling provides invaluable insights into the mechanisms of chemical reactions by mapping out the potential energy surface, including reactants, products, intermediates, and transition states. For this compound, several reaction pathways can be computationally explored.

One such pathway is the nucleophilic substitution at the fluorine-bearing carbon. A nucleophile would attack the carbon atom, leading to the displacement of the fluoride (B91410) ion. Computational methods can be used to calculate the activation energy barrier for this reaction by locating the transition state structure. The geometry of the transition state would reveal the mechanism of the substitution.

Another area of investigation is the reactivity of the amino group. For instance, its reaction with an electrophile can be modeled. The transition state for such a reaction would likely involve the formation of a new bond to the nitrogen atom.

The computational investigation of these reaction pathways typically involves the following steps:

Optimization of the geometries of the reactants and products.

A search for the transition state structure connecting the reactants and products.

Frequency calculations to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state).

Intrinsic Reaction Coordinate (IRC) calculations to ensure that the identified transition state connects the desired reactants and products.

These calculations provide quantitative data on the thermodynamics and kinetics of the proposed reactions, allowing for a detailed understanding of the reactivity of this compound.

Conformational Analysis and Stereochemical Influences on Molecular Dynamics

The rigid, cage-like structure of the cubane framework severely restricts its conformational freedom. chemistrysteps.comlumenlearning.com Unlike flexible acyclic or larger cyclic molecules, this compound does not have multiple low-energy conformations arising from bond rotations. The primary conformational considerations revolve around the orientation of the amino and fluoro substituents relative to the cubane cage and to each other.

While the cubane core itself is rigid, the C-N and C-F bonds can undergo rotational and vibrational motions. The amino group, in particular, can exhibit different orientations of its hydrogen atoms. Computational methods can be used to determine the most stable orientation of these substituents.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. psu.edu By simulating the motion of the atoms over time, MD can reveal information about the vibrational modes of the molecule and how it interacts with its environment, such as solvent molecules. The stereochemical arrangement of the substituents will influence these intermolecular interactions. For example, the amino group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. MD simulations can elucidate the nature and strength of these interactions.

The primary stereochemical feature of this compound is the relative positioning of the two substituents. In this 1,4-disubstituted cubane, the substituents are at opposite corners of the cube. This fixed spatial relationship is a key aspect of its structure and will dictate how the molecule interacts with other molecules, such as in a biological system or a crystal lattice.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution NMR Spectroscopy (1H, 13C, 19F NMR) for Detailed Stereochemical and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 4-Fluorocuban-1-amine, a combination of 1H, 13C, and 19F NMR experiments would provide a comprehensive picture of its stereochemical and electronic landscape.

1H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the rigid cubical framework. Based on the molecule's C3v symmetry, three distinct signals for the cubane (B1203433) cage protons are anticipated. The proton at the C4 position (adjacent to the fluorine) would likely appear as a multiplet due to coupling with the fluorine atom and other cage protons. The three protons on the carbons adjacent to the C-NH2 group and the three protons on the carbons adjacent to the C-F group would each give rise to separate signals. The two protons of the amine (NH2) group would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. pdx.edu

13C NMR Spectroscopy : The carbon NMR spectrum would also reflect the molecule's symmetry, showing three distinct signals for the cubane cage carbons. The carbon atom bonded to the fluorine atom (C-F) would exhibit a large downfield shift and a significant one-bond carbon-fluorine coupling constant (1JCF). libretexts.org The carbon atom bonded to the amine group (C-NH2) would also be shifted downfield relative to unsubstituted cubane carbons. libretexts.org The remaining six equivalent carbons of the cage would produce a single signal. For comparison, the single signal for the carbons in the highly symmetric perfluorocubane appears at approximately 104 ppm. youtube.com

19F NMR Spectroscopy : As a powerful tool for analyzing fluorinated compounds, 19F NMR offers high sensitivity and a wide range of chemical shifts. nih.gov For this compound, a single resonance is expected in the 19F NMR spectrum. The chemical shift of this signal provides sensitive information about the electronic effects transmitted through the cubane cage. Studies on other 4-substituted fluorocubanes have demonstrated the utility of 19F NMR in probing substituent effects in saturated systems. acs.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| 1H (Cage) | ~3.5 - 4.5 | Complex Multiplets | Three distinct signals expected for the seven cage protons. |

| 1H (NH2) | Variable (e.g., 1.0 - 4.0) | Broad Singlet | Shift is dependent on solvent and concentration. pdx.edu |

| 13C (C-F) | > 80 | Doublet (due to 1JCF) | Electronegative fluorine causes a significant downfield shift. libretexts.org |

| 13C (C-NH2) | ~45 - 60 | Singlet | Typical range for carbons bonded to an amine group. libretexts.org |

| 13C (Cage CH) | ~40 - 50 | Singlet | Represents the six equivalent methine carbons of the cage. |

| 19F | Specific to environment | Multiplet | Chemical shift is highly sensitive to the electronic nature of the cubane cage. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Functional Groups and Assessing Molecular Strain

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is invaluable for identifying functional groups and probing the unique bonding characteristics of molecules like cubane, which possesses significant ring strain. researchgate.netacs.org

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by absorptions corresponding to its specific functional groups. The amine group would give rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm-1 region for a primary amine. N-H bending vibrations would be observed around 1600 cm-1. A strong absorption corresponding to the C-F stretching vibration is expected in the 1000-1100 cm-1 range. The C-H stretching vibrations of the cubane cage would appear just above 3000 cm-1, and the highly strained C-C bonds of the cage would have characteristic absorptions in the fingerprint region. For the parent cubane molecule, a C-C stretching mode has been experimentally observed at 852 cm-1. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. nih.gov While the C-F stretch is also Raman active, the symmetric vibrations of the cubane cage would likely produce strong signals. Raman is particularly sensitive to the polarizability of bonds and can offer detailed insights into the skeletal structure of the strained cage system. nih.gov

| Vibrational Mode | Technique | Expected Frequency Range (cm-1) | Notes |

|---|---|---|---|

| N-H Stretch | IR | 3300 - 3500 | Two bands expected for a primary amine. |

| C-H Stretch (Cubane) | IR, Raman | ~3000 - 3100 | Characteristic of sp3 C-H bonds in a strained system. |

| N-H Bend | IR | 1590 - 1650 | Scissoring vibration of the -NH2 group. |

| C-F Stretch | IR, Raman | 1000 - 1100 | Typically a strong absorption in the IR spectrum. |

| C-C Stretch (Cubane Cage) | IR, Raman | 800 - 1200 | Multiple complex modes due to the highly strained cage structure. researchgate.net |

Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Analyzing Isotopic Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for confirming the molecular weight and deducing structural features.

For this compound (C8H8FN), the molecular ion peak (M+•) would be expected at an m/z corresponding to its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. miamioh.edu

Key fragmentation pathways would likely involve the cleavage of bonds alpha to the amine group, a common fragmentation for aliphatic amines, leading to the loss of an alkyl radical and the formation of a stable iminium cation. libretexts.org Other expected fragmentation patterns include:

Loss of the amine group : A peak corresponding to [M - NH2]+.

Loss of fluorine : A peak corresponding to [M - F]+.

Cage fragmentation : The strained cubane cage could fragment in complex ways, leading to a series of smaller m/z peaks.

Analysis of the isotopic pattern is also crucial. The M+1 peak, resulting from the natural abundance of 13C (approximately 1.1%), can help confirm the number of carbon atoms in the molecule. libretexts.org

| Fragment Ion | Proposed Structure/Loss | Notes |

|---|---|---|

| M+• | Molecular Ion | Expected to be an odd number due to the single nitrogen atom. miamioh.edu |

| [M-1]+ | Loss of H• | Common fragmentation pathway. |

| [M-17]+ | Loss of •NH2 | Cleavage of the C-N bond. |

| [M-19]+ | Loss of F• | Cleavage of the C-F bond. |

| Various | Cubane Cage Fragmentation | Complex pattern of smaller fragments resulting from the breakdown of the strained cage. libretexts.org |

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not available, analysis of related structures provides significant insight.

The crystal structure of perfluorocubane (C8F8) was determined in 2022. u-tokyo.ac.jpwikipedia.org This analysis confirmed the cubic geometry of the carbon cage and provided precise bond lengths. The C-C bond distances in perfluorocubane were found to be 1.570 Å, nearly identical to those in the parent cubane molecule (1.572 Å). wikipedia.org This suggests that the C-C bond lengths in this compound would be very similar, reflecting the inherent geometry of the cubane cage.

A crystallographic study of this compound would definitively confirm the connectivity and stereochemistry. Furthermore, it would reveal how the molecules pack in the crystal lattice. The presence of both a fluorine atom (a weak hydrogen bond acceptor) and a primary amine group (a strong hydrogen bond donor) would likely lead to the formation of intermolecular hydrogen bonds (N-H···F and N-H···N), which would govern the solid-state packing arrangement.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Perfluorocubane (C8F8) | Average C-C Bond Length | 1.570 Å | wikipedia.org |

| Cubane (C8H8) | Average C-C Bond Length | 1.572 Å | wikipedia.org |

| This compound | Predicted C-C Bond Length | ~1.57 Å | Expected to be similar to parent cubane. |

| This compound | Key Intermolecular Forces | Hydrogen Bonding | Expected due to the presence of the -NH2 group. |

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Kinetic Studies

In-situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction as it occurs, providing valuable data on reaction rates, intermediates, and mechanisms without the need for sample extraction. spectroscopyonline.comfau.eu

Techniques like FTIR, Raman, and NMR spectroscopy can be adapted for in-situ monitoring of reactions involving this compound. For instance, in a reaction where this compound is synthesized (e.g., from a corresponding azide or nitro precursor), one could use in-situ FTIR to monitor the reaction progress. The disappearance of the characteristic azide stretch (~2100 cm-1) or nitro group stretches and the simultaneous appearance of the N-H stretching bands of the amine product would allow for the calculation of reaction kinetics. youtube.com

Similarly, in-situ NMR spectroscopy could be employed to follow the conversion of a starting material to this compound by monitoring the changes in the intensity of specific 1H or 19F NMR signals over time. rsc.orgrsc.org This provides quantitative concentration data for reactants, products, and any observable intermediates, enabling the elucidation of complex reaction pathways.

| Spectroscopic Technique | Hypothetical Reaction | Monitored Species/Feature | Information Gained |

|---|---|---|---|

| FTIR | Synthesis from 4-fluorocubyl azide | Disappearance of azide (-N3) stretch (~2100 cm-1); Appearance of amine (N-H) stretch (~3300-3500 cm-1) | Reaction endpoint, kinetic profile. youtube.com |

| Raman | Derivatization of the amine group | Changes in skeletal vibrations of the cubane cage; Appearance of new functional group signals (e.g., amide C=O stretch) | Structural changes, reaction progress. |

| 19F NMR | Any reaction involving the compound | Change in chemical shift or intensity of the single 19F resonance | Quantitative conversion, detection of intermediates. rsc.org |

| 1H NMR | Any reaction involving the compound | Integration changes of reactant vs. product signals | Precise kinetic data, reactant consumption, and product formation rates. rsc.org |

Future Perspectives and Emerging Research Directions for 4 Fluorocuban 1 Amine Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Routes for Functionalized Cubanes

The traditional synthesis of cubane (B1203433) derivatives is often lengthy and relies on hazardous reagents and conditions, hindering their widespread application. researchgate.netimsa.edu A primary future objective is the development of sustainable and atom-economical synthetic pathways. Key areas of innovation include:

Flow Chemistry and Photochemistry: Continuous-flow reactors and photochemical methods offer significant advantages in terms of safety, scalability, and reaction control. researchgate.netscientificupdate.com The use of light as a "reagent" is a particularly green methodology that can replace hazardous and costly chemical reagents. researchgate.net Developing flow-based photochemical methods for the synthesis of 4-Fluorocuban-1-amine precursors could enable safer and more efficient large-scale production. scientificupdate.com

Benign Reagents and Solvents: A significant challenge in cubane synthesis has been the reliance on toxic compounds like benzene (B151609). imsa.edu Research into substituting these with less toxic alternatives, such as toluene, is a critical step towards greener synthetic protocols. imsa.edu The broader principles of green chemistry, including the use of safer solvents and minimizing unnecessary derivatizations, will be central to future synthetic designs.

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

| Core Synthesis | Multi-step sequences often involving hazardous reagents (e.g., benzene). imsa.edu | Continuous-flow photochemical synthesis. scientificupdate.com | Improved safety, scalability, and reduced reaction times. |

| Functionalization | Pre-functionalization followed by cage construction; reliance on stoichiometric reagents. | Catalytic C-H functionalization; use of electrochemistry. researchgate.net | Higher atom economy, reduced waste, late-stage modification capability. |

| Reagents | Use of toxic heavy metals (e.g., mercury salts) for transmetalation. researchgate.net | Transition to magnesium-based reagents; use of light as a reagent. researchgate.net | Reduced toxicity and environmental impact. |

Design and Synthesis of Complex Polyfunctionalized this compound Derivatives

The ability to precisely place multiple functional groups on the cubane scaffold is crucial for its application, particularly in medicinal chemistry where specific spatial arrangements are needed to interact with biological targets. nih.govacs.org Future research will focus on creating complex derivatives of this compound.

Challenges in this area involve controlling the regioselectivity of subsequent functionalization steps. The existing amine and fluorine substituents on the this compound core will direct further reactions. Ortho-metalation, directed by an amide group, has proven to be a powerful tool for introducing substituents at specific positions on the cubane nucleus. ic.ac.uk Future work will likely expand upon these metalation and transmetalation strategies to access previously unavailable substitution patterns. researchgate.netic.ac.uk This will enable the creation of a library of diverse 1,4-diamino-fluorocubane derivatives with unique three-dimensional shapes for applications in drug discovery and materials science. nih.gov

Synergistic Integration of Computational and Experimental Approaches for Predictive Molecular Design

The synergy between computational modeling and experimental synthesis is poised to accelerate the development of novel cubane derivatives. Theoretical calculations, such as Density Functional Theory (DFT), can predict the structural, electronic, and reactive properties of molecules like this compound before they are synthesized. This predictive power allows chemists to:

Estimate Strain and Stability: Computationally model the strain energy and kinetic stability of complex, polyfunctionalized cubanes.

Predict Reactivity: Identify the most likely sites for further functionalization and predict the outcomes of proposed reactions.

Design for Function: In silico screening can help design this compound derivatives with specific properties, such as binding affinity for a biological target or desired electronic characteristics for materials applications.

This integrated approach saves significant time and resources by focusing laboratory efforts on the most promising molecular targets.

Discovery of Novel Reactivity Patterns and Unconventional Transformations of the Cubane Core

The high degree of strain in the cubane framework (approximately 159 kcal/mol) is a source of unique and often unexpected reactivity. dtic.mil While kinetically stable, the cubane core can undergo transformations that are not observed in typical aliphatic systems. scientificupdate.com Future research will continue to explore this unconventional reactivity.

Key areas of investigation include:

Metal-Ion-Catalyzed Rearrangements: Certain transition metals can catalyze the rearrangement of the cubane skeleton into other cage isomers, such as cuneane. youtube.com Understanding and controlling these transformations could provide access to a wider range of rigid, three-dimensional scaffolds.

C-C Bond Cleavage: While challenging, the selective activation and cleavage of the C-C bonds of the cubane cage under transition metal catalysis could unlock entirely new synthetic pathways and molecular architectures. researchgate.net

Cubene Intermediates: The generation of highly reactive cubene intermediates through reactions like lithium-halogen exchange opens pathways to otherwise inaccessible structures. researchgate.net

| Transformation Type | Description | Catalyst/Conditions | Potential Outcome |

| Isomerization | Rearrangement of the cubane skeleton to the cuneane structure. | Rhodium or Silver catalysts. youtube.com | Access to new 3D molecular scaffolds. |

| Radical Reactions | Generation of cubylcarbinyl radicals can lead to ring-opening or cleavage of one to three bonds. researchgate.net | Photolysis or radical initiators. researchgate.net | Formation of complex, non-cage structures. |

| Cubene Formation | In-situ generation of a highly strained double bond on the cubane face. researchgate.net | Treatment of 1,2-diiodocubane with tert-butyl lithium. researchgate.net | Dimerization or trapping to form poly-cubyl systems. |

The Role of this compound in Addressing Fundamental Challenges in Modern Synthetic Chemistry

Functionalized cubanes like this compound are not just targets for synthesis but are also tools for addressing broader challenges in chemistry. Their rigid, well-defined geometry makes them ideal scaffolds for probing fundamental questions in physical organic chemistry and for developing new materials.

Most significantly, the cubane core is increasingly recognized as a valuable bioisostere for benzene rings in medicinal chemistry. sciencedaily.comenamine.net Replacing a flat aromatic ring with a three-dimensional cubane cage can dramatically alter a drug candidate's properties. For instance, incorporating a cubane has been shown to improve solubility and metabolic stability. youtube.com The specific combination of an amino group (a common feature in pharmaceuticals) and a fluorine atom (known to modulate metabolic stability and binding affinity) in this compound makes it a particularly promising building block for next-generation therapeutics. The ongoing challenge is to make these building blocks more accessible and to develop reliable methods for their incorporation into complex drug molecules. nih.govrsc.orgbath.ac.uk

Q & A

Q. What are the key synthetic pathways for 4-fluorocuban-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of a cubane precursor via nucleophilic substitution (e.g., using KF or CsF) or electrophilic fluorination agents (e.g., Selectfluor®). For example, halogen exchange reactions on cubane derivatives under anhydrous conditions (e.g., DMF, 80–100°C) yield fluorinated products. Optimization requires careful control of stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., ring-opening or over-fluorination) . Chromatographic purification (silica gel, hexane/EtOAc) is critical for isolating the amine product with >95% purity .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR (δ ~ -120 ppm) confirms fluorination, while <sup>1</sup>H NMR distinguishes cubane protons (δ 4.2–4.5 ppm) and amine protons (δ 1.8–2.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 169.12) and fragmentation patterns .

- X-ray Crystallography : Resolves cubane geometry and fluorine positioning, critical for confirming stereochemical stability .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition : Dose-response assays (IC50) against targets like monoamine oxidases or fluorinated enzyme homologs .

- Cellular Uptake : Radiolabeled <sup>18</sup>F analogs tracked via PET imaging to assess blood-brain barrier permeability .

- Toxicity Profiling : MTT assays in HEK293 or HepG2 cells to determine cytotoxicity thresholds .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in this compound production?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves fluorination efficiency .

- In Situ Monitoring : Use <sup>19</sup>F NMR or FTIR to track intermediate formation and adjust conditions dynamically .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer :

- HPLC-MS : C18 columns with 0.1% TFA in acetonitrile/water gradients separate fluorinated byproducts (e.g., deaminated or oxidized derivatives) .

- Limitations : Fluorine’s electronegativity causes peak tailing; use ion-pairing agents (e.g., TBAB) to improve resolution .

- Validation : Spike recovery tests (80–120%) and LOQ < 0.1 µg/mL ensure method robustness .

Q. How do contradictory data on this compound’s metabolic stability arise, and what validation strategies are recommended?

- Methodological Answer : Discrepancies often stem from:

- Species-Specific Metabolism : Compare microsomal stability (human vs. rodent) using LC-MS/MS .

- Redox Sensitivity : Test under anaerobic vs. aerobic conditions to identify oxidation-prone intermediates .

- Reproducibility : Cross-validate results across ≥3 independent labs using standardized protocols .

Q. What computational models predict this compound’s reactivity in complex biological systems?

- Methodological Answer :

- DFT Calculations : Model fluorine’s electrostatic effects on cubane ring strain and amine pKa (e.g., Gaussian09 at B3LYP/6-31G**) .

- MD Simulations : Predict binding affinities to protein targets (e.g., GROMACS with CHARMM36 force field) .

- Validation : Correlate computed ΔGbinding with experimental SPR or ITC data .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s fluorescence properties?

- Methodological Answer :

- Environmental Factors : Test solvent polarity (e.g., λem shifts in DMSO vs. water) and pH (amine protonation quenches fluorescence) .

- Instrument Calibration : Use standard fluorophores (e.g., quinine sulfate) to normalize excitation/emission settings .

- Meta-Analysis : Aggregate data from ≥5 studies to identify outliers and consensus λmax values .

Tables for Reference

Table 1 : Key Synthetic Conditions for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑↑ (avoid >110°C) |

| Solvent | Anhydrous DMF | ↑ Purity |

| Fluorinating Agent | Selectfluor® | ↑ Selectivity |

| Catalyst | Pd(OAc)2/CuI | ↑ Rate |

Table 2 : Analytical Methods for Impurity Detection

| Technique | Column/Detector | LOQ | Key Impurities Identified |

|---|---|---|---|

| HPLC-MS | C18, ESI(+) | 0.05 µg/mL | Deaminated derivative |

| GC-FID | DB-5MS, 30 m | 0.1 µg/mL | Oxidized byproduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.